

Application Notes and Protocols for EAT-2 in Gene Expression Analysis

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Compound of Interest

Compound Name: *Eatuo*

Cat. No.: *B1207641*

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Introduction

Gene expression analysis is a fundamental tool in modern biological research, providing insights into the molecular mechanisms that govern cellular function and organismal physiology. While the term "**Eatuo**" does not correspond to a known gene or analysis technique, it is likely a typographical error for "EAT-2". The gene *eat-2* in *Caenorhabditis elegans* and its mammalian homolog, EAT-2 (also known as SH2D1B), are significant targets of gene expression studies in the contexts of dietary restriction and immunology, respectively.

These application notes provide detailed protocols for utilizing RNA sequencing (RNA-seq) to analyze differential gene expression in *C. elegans eat-2* mutants, a widely used model for dietary restriction. Additionally, a brief overview of the role of mammalian EAT-2 in immune cell signaling is presented.

Application Note 1: Gene Expression Profiling of *C. elegans eat-2* Mutants as a Model for Dietary Restriction

Background

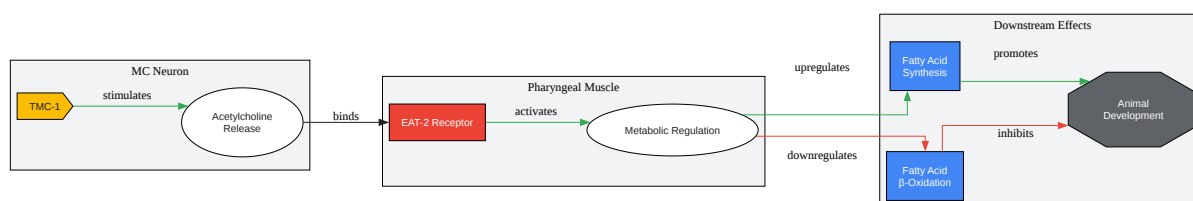
The *eat-2* gene in *C. elegans* encodes a subunit of a nicotinic acetylcholine receptor that is essential for efficient pharyngeal pumping, the process by which the nematode feeds.^[1] Mutations in *eat-2* lead to reduced food intake, resulting in a state of dietary restriction (DR)

that extends lifespan. This makes eat-2 mutants a powerful genetic tool for studying the molecular pathways that mediate the effects of DR on metabolism and aging.

By comparing the transcriptomes of eat-2 mutants and wild-type worms, researchers can identify genes and pathways that are regulated by nutrient availability and are implicated in the physiological response to DR. A key finding from such studies is the significant remodeling of fatty acid metabolism.[1]

The tmc-1/eat-2 Signaling Pathway

In *C. elegans*, the eat-2 receptor in the pharyngeal muscle receives acetylcholine signals from upstream neurons. This signaling is modulated by the TMC-1 channel, which acts as a stress sensor in the context of certain food environments.[1] In wild-type animals, this pathway attenuates development and growth by influencing metabolic processes. Loss of function of either tmc-1 or eat-2 disrupts this negative regulation, leading to a metabolic shift that promotes growth, notably through the upregulation of fatty acid synthesis and downregulation of fatty acid β -oxidation.[1]



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Caption: The tmc - 1/eat - 2 signaling pathway in *C. elegans*.

Quantitative Data: Differential Gene Expression in Fatty Acid Metabolism

Transcriptome analysis of eat-2 mutants has revealed a coordinated shift in the expression of genes involved in lipid metabolism. The following table summarizes the differential expression of key genes in eat-2 mutants compared to wild-type worms.

Gene	Function	Pathway	Fold Change (log2)	p-value
pod-2	Acetyl-CoA Carboxylase	Fatty Acid Synthesis	1.5	< 0.05
fat-6	Stearoyl-CoA Desaturase	Fatty Acid Synthesis	2.1	< 0.05
elo-2	Fatty Acid Elongase	Fatty Acid Elongation	1.8	< 0.05
elo-5	Fatty Acid Elongase	Fatty Acid Elongation	2.5	< 0.05
elo-6	Fatty Acid Elongase	Fatty Acid Elongation	2.3	< 0.05
acox-1.1	Acyl-CoA Oxidase	Fatty Acid β -Oxidation	-1.9	< 0.05
cpt-4	Carnitine Palmitoyltransferase	Fatty Acid β -Oxidation	-1.5	< 0.05

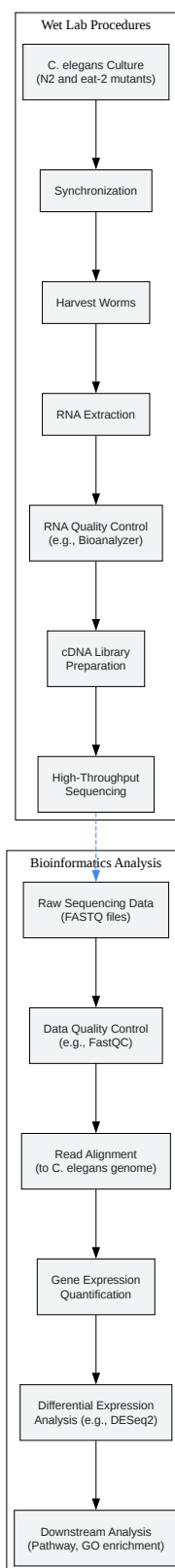
Note: The data presented are representative values compiled from published studies on eat-2 mutant transcriptomes.[\[1\]](#)

Protocol 1: RNA-seq Analysis of Differential Gene Expression in *C. elegans* eat-2 Mutants

Objective

To identify differentially expressed genes between wild-type (N2) and eat-2 mutant *C. elegans* strains to understand the molecular response to dietary restriction.

Experimental Workflow



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Caption: RNA-seq experimental workflow for *C. elegans*.

Materials

- C. elegans strains: N2 (wild-type) and eat-2 mutant (e.g., ad1116)
- Nematode Growth Medium (NGM) plates
- E. coli OP50
- M9 buffer
- TRIzol reagent or equivalent RNA extraction kit
- RNA-free water, tubes, and tips
- Spectrophotometer (e.g., NanoDrop)
- Agilent Bioanalyzer or equivalent
- RNA-seq library preparation kit (e.g., Illumina TruSeq)
- High-throughput sequencer (e.g., Illumina NovaSeq)

Methodology

- C. elegans Culture and Synchronization:
 - Culture N2 and eat-2 mutant strains on NGM plates seeded with E. coli OP50 at 20°C.
 - Perform synchronization by bleaching gravid adults to collect eggs.
 - Plate synchronized eggs onto fresh NGM plates and allow them to develop to the desired stage (e.g., L4 larvae or young adults). Prepare at least three biological replicates for each strain.
- RNA Extraction:
 - Harvest worms by washing the plates with M9 buffer.
 - Pellet the worms by centrifugation and remove the supernatant.

- Add TRIzol reagent to the worm pellet and homogenize using a bead beater or by freeze-cracking with liquid nitrogen followed by grinding.
- Follow the manufacturer's protocol for RNA extraction, including phase separation and precipitation.
- Resuspend the final RNA pellet in RNase-free water.
- RNA Quality Control:
 - Assess RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.
 - Evaluate RNA integrity (RIN score) using an Agilent Bioanalyzer. A RIN score > 8 is recommended for library preparation.
- Library Preparation and Sequencing:
 - Prepare sequencing libraries from high-quality total RNA using a commercial kit according to the manufacturer's instructions. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
 - Perform quality control on the prepared libraries.
 - Sequence the libraries on a high-throughput sequencing platform to generate FASTQ files.
- Bioinformatics Analysis:
 - Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
 - Read Alignment: Align the high-quality reads to the *C. elegans* reference genome using an aligner such as STAR or HISAT2.
 - Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

- Differential Expression Analysis: Use R packages such as DESeq2 or edgeR to normalize the read counts and perform statistical analysis to identify differentially expressed genes between eat-2 and N2 samples. Set significance thresholds (e.g., adjusted p-value < 0.05 and $|\log_2(\text{Fold Change})| > 1$).
- Downstream Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of differentially expressed genes to identify over-represented biological processes and pathways.

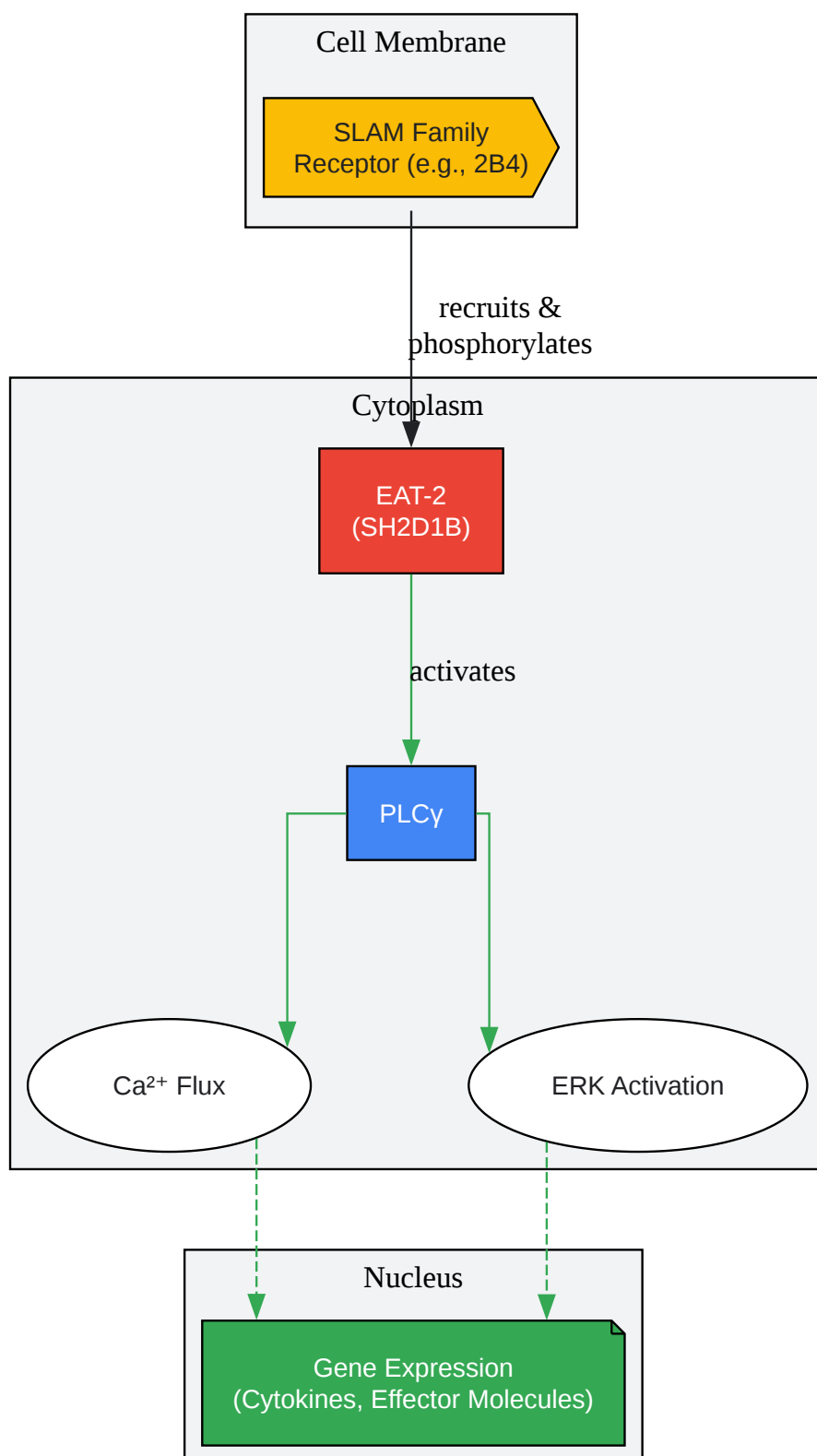
Application Note 2: Mammalian EAT-2 (SH2D1B) in Immune Response Gene Expression

Background

In mammals, EAT-2 (Ewing's sarcoma-associated transcript 2), also known as SH2D1B, is an adaptor protein primarily expressed in innate immune cells like Natural Killer (NK) cells and dendritic cells. It plays a crucial role in intracellular signaling downstream of the SLAM (Signaling Lymphocytic Activation Molecule) family of receptors. Gene expression analysis in the context of mammalian EAT-2 can elucidate its role in immune cell activation, differentiation, and its dysregulation in diseases.

EAT-2 Signaling Pathway in NK Cells

EAT-2 lacks the binding motif for the kinase FynT, which is present in the related adaptor protein SAP. Instead, EAT-2 signals via phosphorylation of tyrosine residues in its C-terminal tail. Upon engagement of a SLAM family receptor (e.g., 2B4), EAT-2 is recruited and phosphorylated, leading to the activation of downstream effectors like phospholipase Cy (PLCy). This initiates a signaling cascade involving calcium mobilization and ERK activation, ultimately promoting NK cell effector functions such as cytotoxicity and cytokine release.



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References

- 1. EAT-2 attenuates C. elegans development via metabolic remodeling in a chemically defined food environment - PMC [pmc.ncbi.nlm.nih.gov]
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